![molecular formula C5H10ClNO2S B13474333 4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride](/img/structure/B13474333.png)
4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride is a chemical compound with the molecular formula C5H10ClNO2S and a molecular weight of 183.66 g/mol . This compound is characterized by its unique bicyclic structure, which includes a sulfur atom and an amino group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride typically involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of sulfur and an appropriate catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with strict control over reaction conditions to ensure consistency and purity. The final product is typically purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione: This compound shares a similar bicyclic structure but contains a bromomethyl group instead of an amino group.
2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid: This compound has a carboxylic acid group and a similar bicyclic structure.
Uniqueness
4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride is unique due to its amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the synthesis of derivatives and the study of enzyme interactions .
Propriétés
Formule moléculaire |
C5H10ClNO2S |
|---|---|
Poids moléculaire |
183.66 g/mol |
Nom IUPAC |
2,2-dioxo-2λ6-thiabicyclo[2.1.1]hexan-4-amine;hydrochloride |
InChI |
InChI=1S/C5H9NO2S.ClH/c6-5-1-4(2-5)9(7,8)3-5;/h4H,1-3,6H2;1H |
Clé InChI |
FBTLLCZDAAMWNW-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1(CS2(=O)=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl N-[3-(fluoromethyl)azetidin-3-YL]carbamate hydrochloride](/img/structure/B13474257.png)
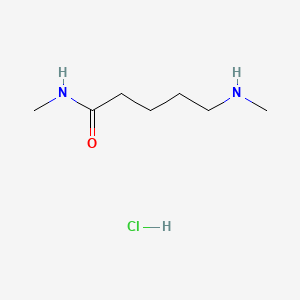
![tert-Butyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13474271.png)

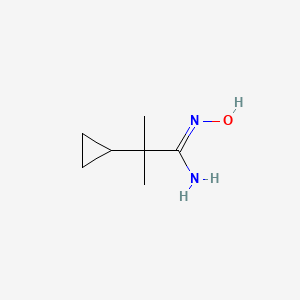
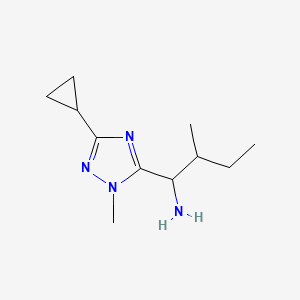
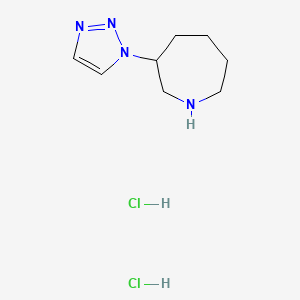
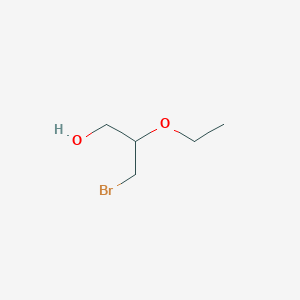
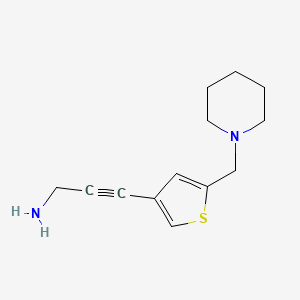
![1-[3-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13474301.png)
![Dimethyl[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]amine](/img/structure/B13474309.png)
![5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde](/img/structure/B13474311.png)


